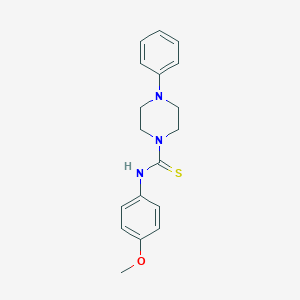
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as p-Acetanisidide , is a chemical compound with the molecular formula C₁₅H₁₅NO₃ . It falls under the category of carbothioamides and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring substituted with phenyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 4-methoxyaniline (p-anisidine) with benzoyl chloride to form N-(4-methoxyphenyl)acetamide . Subsequently, the acetamide undergoes cyclization with thionyl chloride to yield the desired carbothioamide compound .
Molecular Structure Analysis
The molecular structure of this compound comprises a piperazine ring with substituents. The methoxyphenyl group at one end and the phenyl group at the other contribute to its overall shape and reactivity. The presence of the carbonyl sulfur (thioamide) group is crucial for its biological activity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hypoglycemic Activities
A series of adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, demonstrated potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some compounds in this series showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications for managing diabetes and infections (Al-Wahaibi et al., 2017).
Antimicrobial Properties
The synthesis of eperezolid-like molecules, including derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has shown high anti-Mycobacterium smegmatis activity. These findings highlight the potential of such compounds in developing new antimicrobial agents, especially against mycobacterial infections (Yolal et al., 2012).
Corrosion Inhibition
This compound derivatives have been explored as corrosion inhibitors for steel in acidic environments. Their effectiveness in protecting steel from corrosion suggests applications in industrial processes where metal preservation is crucial (About et al., 2020).
Colorectal Cancer Chemotherapy
Polymethoxylated derivatives of this compound have been investigated for their potential as chemotherapeutic agents against colorectal cancers. These compounds showed significant cytotoxicity against cancer cells, indicating their potential in cancer treatment regimens (Shin et al., 2016).
Analytical Chemistry Applications
Derivatives of this compound have been synthesized for use as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These reagents enhance the ionization efficiency of carboxylic acids, improving their detection and quantification in analytical studies (Inoda et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKDOKKDKCCESN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B452724.png)
![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)

![2-(2,5-Dichlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B452734.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B452738.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)
![methyl 4,5-dimethyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452741.png)